Cas no 2308465-05-4 (5-(2R,6S)-2,6-dimethylmorpholin-4-yl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid)

2308465-05-4 structure
Nome del prodotto:5-(2R,6S)-2,6-dimethylmorpholin-4-yl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid
5-(2R,6S)-2,6-dimethylmorpholin-4-yl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(2R,6S)-2,6-dimethylmorpholin-4-yl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid
- 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
- EN300-1507682
- 2308465-05-4
-
- Inchi: 1S/C26H30N2O6/c1-16-13-28(14-17(2)34-16)25(31)23(11-12-24(29)30)27-26(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22-23H,11-15H2,1-2H3,(H,27,32)(H,29,30)/t16-,17+,23?
- Chiave InChI: IOSYJRWPPSEFMN-NWMVZANLSA-N
- Sorrisi: O1[C@@H](C)CN(C(C(CCC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C[C@H]1C
Proprietà calcolate
- Massa esatta: 466.21038668g/mol
- Massa monoisotopica: 466.21038668g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 34
- Conta legami ruotabili: 8
- Complessità: 713
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 105Ų
5-(2R,6S)-2,6-dimethylmorpholin-4-yl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1507682-1.0g |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2308465-05-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1507682-500mg |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2308465-05-4 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1507682-0.5g |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2308465-05-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1507682-10.0g |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2308465-05-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1507682-5000mg |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2308465-05-4 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1507682-10000mg |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2308465-05-4 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1507682-5.0g |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2308465-05-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1507682-1000mg |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2308465-05-4 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1507682-250mg |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2308465-05-4 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1507682-100mg |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2308465-05-4 | 100mg |
$2963.0 | 2023-09-27 |
5-(2R,6S)-2,6-dimethylmorpholin-4-yl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid Letteratura correlata
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
2308465-05-4 (5-(2R,6S)-2,6-dimethylmorpholin-4-yl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid) Prodotti correlati
- 1261925-72-7(5-Methyl-2-(thiophen-3-YL)benzoic acid)
- 2227762-08-3((1S)-2-amino-1-(1H-indol-5-yl)ethan-1-ol)
- 2165898-75-7((3R,5R)-5-(aminomethyl)pyrrolidin-3-ol)
- 2121513-36-6(2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester)
- 1899058-35-5(3-(3,5-dimethoxy-4-methylphenyl)prop-2-en-1-amine)
- 856838-98-7(1-Butylpiperidine-2-carboxylic acid)
- 1243268-68-9(N-(3-aminopropyl)cyclobutanecarboxamide hydrochloride)
- 2034250-53-6(N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine:hydrochloride)
- 878614-36-9(5-(1,3-Benzothiazol-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pentan-1-one)
- 1448078-41-8(N-cycloheptyl-1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
